Allopurinol

Enzymology Pharmacology Gout Research

Select Allopurinol (CAS 315-30-0) as your definitive XO inhibitor benchmark. This first-generation prodrug uniquely converts to oxypurinol (23.3 h half-life, 19× longer than parent), enabling robust PK/PD modeling. With an established IC₅₀ of 2.6 ± 0.9 µg/mL, it serves as a validated positive control for novel XO inhibitor screening. As a BCS Class IV compound, it is an ideal model for solubility enhancement research (5× dissolution increase via salt formation). Its exclusive secondary TPMT inhibition is absent in febuxostat/topiroxostat, supporting leukemia/IBD combination therapy studies. ≥98% purity. Inquire for bulk orders.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 315-30-0
Cat. No. B1666887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopurinol
CAS315-30-0
SynonymsAllopurinol;  Zyloprim;  Lopurin;  Zyloric;  Allohexal;  Allohexan;  Alloprin;  Allopurin
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=O)NC=N2
InChIInChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyOFCNXPDARWKPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite of off-white solid powder.
Solubility17.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 64 °F (NTP, 1992)
solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution
Solubility in mg/mL at 25 °C: water 0.48;  n-octanol < 0.01;  chloroform 0.60;  ethanol 0.30;  dimethyl sulfoxide 4.6.
In water, 569 mg/L at 25 °C
5.88e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Allopurinol (CAS 315-30-0) for Xanthine Oxidase Inhibition: A Procurement Guide for Research and Formulation


Allopurinol is a first-generation xanthine oxidase (XO) inhibitor and a structural analog of hypoxanthine, first approved by the FDA in 1966 for the management of hyperuricemia and gout [1]. Its primary mechanism of action involves conversion to its active metabolite, oxypurinol, which non-competitively inhibits XO, thereby reducing the production of uric acid from purines [2][3]. The compound is widely available as a generic drug in various solid oral dosage forms, but its poor aqueous solubility and variable bioavailability present significant challenges in formulation development [4][5].

Why Allopurinol is Not Readily Substitutable: Key Differentiators for Informed Procurement


Direct substitution of allopurinol with other XO inhibitors like febuxostat or topiroxostat is complicated by significant differences in chemical structure, metabolism, and selectivity [1][2]. While febuxostat exhibits higher potency in lowering serum uric acid (SUA), allopurinol demonstrates a more favorable safety profile, particularly with respect to cardiovascular and renal adverse events [2][3]. Critically, allopurinol's unique prodrug-to-active-metabolite (oxypurinol) pathway results in a distinct pharmacokinetic profile with a prolonged duration of action and specific drug-drug interactions not observed with newer agents [1][4]. Furthermore, allopurinol possesses a unique secondary mechanism of inhibiting thiopurine S-methyltransferase (TPMT), a property that is clinically exploited in combination therapies for leukemia and inflammatory bowel disease and is absent in other XO inhibitors [5].

Quantitative Evidence for Allopurinol: Head-to-Head Performance and Comparative Data


In Vitro Xanthine Oxidase Inhibition: IC50 Comparison of Allopurinol vs. Its Active Metabolite Oxypurinol

Allopurinol and its primary active metabolite oxypurinol were compared head-to-head for their ability to inhibit xanthine oxidase (XO) activity. Allopurinol exhibited a higher IC50 (lower potency) than oxypurinol, requiring approximately 2.6 times the concentration to achieve 50% inhibition .

Enzymology Pharmacology Gout Research

Comparative Urate-Lowering Efficacy in Gout: Allopurinol vs. Febuxostat (Network Meta-Analysis)

A 2025 network meta-analysis of 30 randomized controlled trials (20,040 patients) compared the efficacy of urate-lowering therapies. Febuxostat 120 mg demonstrated a significantly greater reduction in serum uric acid (SUA) levels compared to allopurinol and benzbromarone 25 mg [1]. However, allopurinol 300 mg was associated with the lowest incidence of cardiovascular and renal adverse events among the studied agents [1].

Rheumatology Meta-Analysis Hyperuricemia Clinical Trial

Comparative Efficacy in Chronic Kidney Disease: Allopurinol vs. Febuxostat and Topiroxostat (Meta-Analysis)

A 2022 systematic review and meta-analysis of 35 trials (8,172 patients) evaluated the dose-dependent effects of xanthine oxidase inhibitors in chronic kidney disease (CKD). The study confirmed a dose-proportional SUA-lowering response for allopurinol, febuxostat, and topiroxostat [1]. It found that febuxostat 80 mg and 120 mg daily were more effective than allopurinol 300 mg daily in maintaining serum uric acid (SUA) levels below the target of <6 mg/dL [1].

Nephrology Chronic Kidney Disease Urate-Lowering Therapy Meta-Analysis

Pharmacokinetic Differentiation: Comparative Half-Life and Bioavailability of Allopurinol vs. Oxypurinol

Allopurinol acts as a prodrug, with its therapeutic effect largely attributed to its metabolite, oxypurinol. A 2007 clinical pharmacokinetic review reported an oral bioavailability of allopurinol of 79% ± 20% (mean ± SD) and a short elimination half-life of 1.2 ± 0.3 hours [1]. In contrast, oxypurinol, formed from allopurinol, has a much longer elimination half-life of 23.3 ± 6.0 hours in subjects with normal renal function [1]. The AUC ratio of oxypurinol to allopurinol is approximately 30 to 40, underscoring the metabolite's dominance in systemic exposure [2].

Pharmacokinetics Drug Metabolism Prodrug Half-life

Formulation Enhancement: In Vitro Solubility and Permeability Improvement via Salt Formation

Allopurinol is a BCS Class IV drug with poor aqueous solubility and permeability, which limits its oral bioavailability [1]. A 2023 study demonstrated that forming salt hydrates of allopurinol with maleic acid (ALO-MLE) or oxalic acid (ALO-OXA) significantly improved these properties [1]. Compared to the native allopurinol drug, the ALO-MLE salt improved solubility and dissolution by up to 5-fold and increased diffusion permeability up to 12-fold in a pH 6.8 phosphate buffer [1].

Pharmaceutics BCS Class IV Crystal Engineering Salt Formation Bioavailability

Stability and Shelf-Life of Compounded Allopurinol Suspension

For extemporaneous compounding, a 20 mg/mL allopurinol suspension prepared from pulverized 300 mg tablets was found to be pharmaceutically acceptable and stable [1]. Kinetic analysis assuming a zero-order reaction yielded an activation energy (Ea) of 21.92 kcal/mol for the suspension's degradation [1]. Based on Arrhenius plot calculations, the estimated shelf-life (t90) of this suspension is 8.3 years when stored at room temperature [1].

Pharmaceutical Compounding Stability Suspension Shelf-life Pediatric Formulation

Validated Research and Industrial Applications of Allopurinol Based on Quantitative Evidence


Reference Standard for In Vitro Xanthine Oxidase Inhibition Assays

Given its well-characterized IC50 value of 2.6 ± 0.9 µg/mL for XO inhibition, allopurinol is an essential positive control for researchers developing novel XO inhibitors or studying purine metabolism . Its established potency allows for direct, quantitative comparison of new chemical entities in enzyme inhibition studies.

Model Compound for Prodrug and Metabolite Pharmacokinetic Studies

Allopurinol's unique profile as a prodrug that is rapidly metabolized to a long-acting active metabolite (oxypurinol) with a 19-fold longer half-life (1.2 h vs. 23.3 h) makes it an ideal model compound for pharmacokinetic/pharmacodynamic (PK/PD) research [1][2]. Its well-documented disposition allows investigators to study and teach key concepts in drug metabolism and the impact of renal function on drug clearance.

Benchmark for Safety and Efficacy in Long-Term Urate-Lowering Therapy

As evidenced by network meta-analyses, allopurinol remains the benchmark for safety in long-term urate-lowering therapy, particularly due to its low incidence of cardiovascular and renal adverse events compared to more potent alternatives like febuxostat [3][4]. It serves as the standard-of-care comparator in clinical trials evaluating new therapies for gout and hyperuricemia.

Platform for Pharmaceutical Formulation and Crystal Engineering Research

Allopurinol's classification as a BCS Class IV drug with poor solubility and permeability makes it a valuable model compound for formulation science. The demonstrated 5-fold increase in dissolution and 12-fold increase in permeability achieved through salt formation (e.g., ALO-MLE salt) provides a clear, quantitative benchmark for researchers developing novel drug delivery systems, cocrystals, or amorphous solid dispersions to enhance oral bioavailability of challenging molecules [5].

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